molecular formula C20H24N2O3 B12323195 17alpha-Hydroxyyohimban-16alpha-carboxylic acid

17alpha-Hydroxyyohimban-16alpha-carboxylic acid

Cat. No.: B12323195
M. Wt: 340.4 g/mol
InChI Key: AADVZSXPNRLYLV-UHFFFAOYSA-N
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Description

17alpha-Hydroxyyohimban-16alpha-carboxylic acid is a complex organic compound with the molecular formula C20H24N2O3 It is a derivative of yohimbine, an alkaloid found in the bark of the African tree Pausinystalia johimbe

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Hydroxyyohimban-16alpha-carboxylic acid typically involves multiple steps, starting from yohimbine. The process includes selective hydroxylation and carboxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .

Industrial Production Methods: Industrial production of this compound is less common due to its complexity and the need for precise reaction conditions. advancements in organic synthesis techniques have made it possible to produce this compound in larger quantities for research purposes .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 17alpha-Hydroxyyohimban-16alpha-carboxylic acid is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors. It serves as a model compound for understanding the behavior of similar alkaloids in biological systems .

Medicine: Research in medicine focuses on the potential therapeutic applications of this compound. It has been investigated for its effects on the central nervous system and its potential use in treating certain medical conditions .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 17alpha-Hydroxyyohimban-16alpha-carboxylic acid involves its interaction with specific molecular targets, such as adrenergic receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence neurotransmitter release and receptor binding .

Comparison with Similar Compounds

Comparison: Compared to yohimbine, this compound has additional hydroxyl and carboxyl groups, which enhance its chemical reactivity and potential biological activities. The methyl ester derivative is more lipophilic, affecting its solubility and bioavailability. The dihydroxy derivative has different stereochemistry, influencing its interaction with molecular targets .

Conclusion

This compound is a fascinating compound with diverse applications in scientific research. Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its potential and expand our understanding of its properties and applications.

Properties

IUPAC Name

18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADVZSXPNRLYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859454
Record name 17-Hydroxyyohimban-16-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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